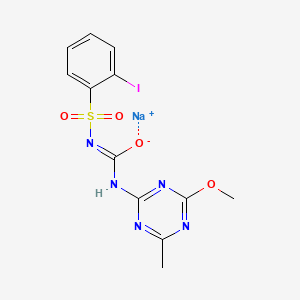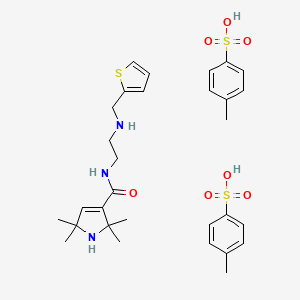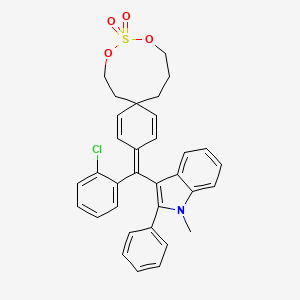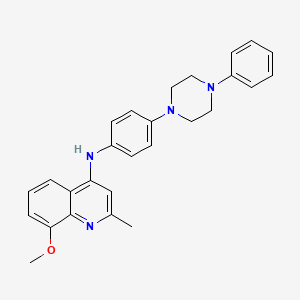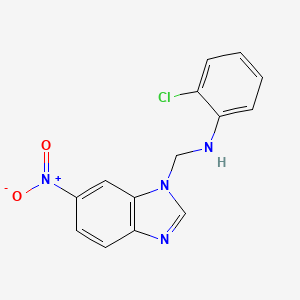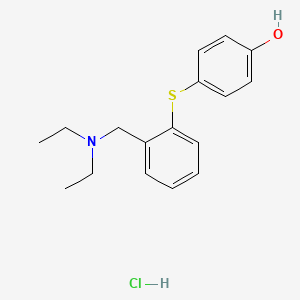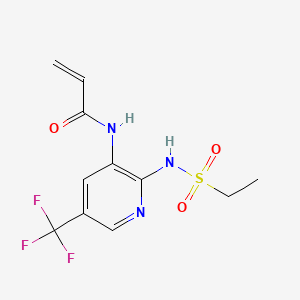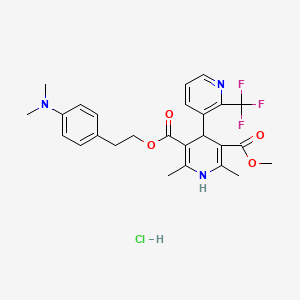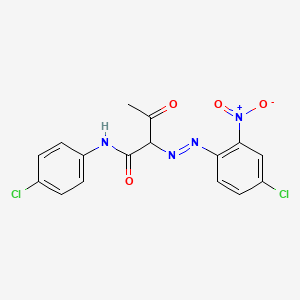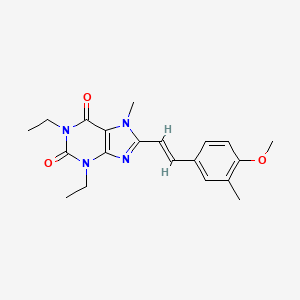
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine is a synthetic compound that belongs to the xanthine class of chemicals Xanthines are known for their stimulant effects, particularly on the central nervous system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the xanthine core: This can be achieved through the condensation of appropriate amines and urea derivatives under controlled conditions.
Introduction of the ethyl groups: Alkylation reactions are employed to introduce the ethyl groups at the 1 and 3 positions of the xanthine core.
Attachment of the methoxy and methylstyryl groups: This involves a series of substitution reactions, where the appropriate reagents are used to introduce these functional groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The methoxy and methylstyryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and as a stimulant.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulating receptor activity: It can interact with receptors in the central nervous system, altering neurotransmitter release and signal transduction pathways.
相似化合物的比较
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator properties.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine is unique due to its specific structural features, such as the methoxy and methylstyryl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
155271-41-3 |
|---|---|
分子式 |
C20H24N4O3 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O3/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(4)16(21-18)11-9-14-8-10-15(27-5)13(3)12-14/h8-12H,6-7H2,1-5H3/b11-9+ |
InChI 键 |
ZHKNLTWDTOQZMQ-PKNBQFBNSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)C)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



